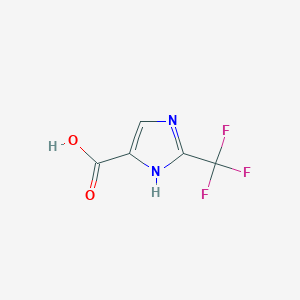

2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-1-2(10-4)3(11)12/h1H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPSZGHYQKCZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507335 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78016-98-5 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78016-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Catalysts such as palladium or copper complexes in the presence of suitable nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole alcohols .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is its antimicrobial properties . Studies have shown that compounds with imidazole structures can exhibit varying degrees of activity against bacteria and fungi. For instance, research indicates that derivatives of imidazole, including this compound, have demonstrated effective inhibition against Gram-positive and Gram-negative bacterial strains as well as certain fungal species.

Case Study: Antimicrobial Efficacy

- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Methodology : Disk diffusion and broth microdilution methods were employed to assess antimicrobial activity.

- Findings : The compound exhibited notable activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. In particular, its derivatives have been assessed for activity against orthopoxviruses.

Case Study: Antiviral Properties

- Compounds Tested : Various esters and amides derived from imidazole-5-carboxylic acids.

- Results : Certain derivatives exhibited promising antiviral activity with low cytotoxicity, indicating their potential as therapeutic agents against viral infections .

Pharmaceutical Applications

The unique trifluoromethyl group in this compound enhances its lipophilicity, which can improve the pharmacokinetic properties of drugs. This modification often leads to increased potency and selectivity for biological targets.

Pharmacological Insights

- Compounds similar to this compound have been shown to interact with various enzymes and receptors involved in disease processes, including anti-inflammatory pathways .

- The structural modifications provided by the trifluoromethyl group can lead to improved metabolic stability and bioavailability in drug formulations.

Agrochemical Applications

In addition to its pharmaceutical implications, this compound also shows promise in the field of agrochemicals. Its antimicrobial properties could be harnessed for developing new pesticides or fungicides that are effective against plant pathogens.

Research Findings

- Studies suggest that imidazole derivatives can act as fungicides or bactericides in agricultural settings, providing an alternative to traditional chemical agents that may pose environmental risks .

Data Summary Table

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Trifluoromethyl Position : The target compound’s -CF₃ at position 2 increases acidity compared to its positional isomer (5-CF₃, 2-COOH; CAS 915230-46-5), where the carboxylic acid’s acidity is less influenced by the distal -CF₃ group .

- Solubility : The trifluoroethyl-substituted analog (CAS 328569-22-8) may show enhanced aqueous solubility due to its aliphatic chain, balancing hydrophobicity from -CF₃ .

Electronic and Steric Influences

Pharmacological Potential

- Angiotensin II Antagonism : Benzimidazole derivatives (e.g., CV-11974 in ) demonstrate potent receptor antagonism, hinting that imidazole analogs with -COOH and -CF₃ groups could target similar pathways .

- Antimicrobial Activity : The sulfur and chlorine atoms in CAS 338793-05-8 may confer antimicrobial properties through halogen bonding or thiol interactions .

Hydrogen Bonding and Crystal Packing

Toxicity Profiles

- The target compound’s irritation hazards (H315, H319, H335) contrast with the positional isomer (CAS 915230-46-5), which is labeled as harmful if swallowed (H302), highlighting substituent-dependent toxicity .

Biological Activity

2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid is a compound of considerable interest due to its unique trifluoromethyl group and imidazole structure, which contribute to its biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 192.09 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. A study highlighted its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial activity | 32 µg/mL |

| Candida albicans | Moderate antifungal activity | 64 µg/mL |

| Aspergillus niger | Higher antifungal activity | 32 µg/mL |

| Bacillus cereus | Moderate antibacterial activity | 16 µg/mL |

The compound's mechanism of action appears to involve disruption of microbial cell walls and interference with metabolic pathways, although specific pathways remain under investigation .

Case Studies

- Antibacterial Agents Development : A study explored analogues of imidazole compounds, including this compound, as potential antibacterial agents. The results indicated that structural features such as electron-withdrawing groups are crucial for enhancing antibacterial efficacy against resistant strains .

- Antifungal Activity Evaluation : In vitro studies demonstrated that the compound exhibited notable antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The study employed both agar diffusion methods and MIC determinations to confirm these findings.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group plays a pivotal role in enhancing the compound's interaction with biological targets, potentially altering protein function or enzyme activity involved in microbial metabolism .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives, revealing that modifications at specific positions can lead to enhanced biological activity. For instance, the introduction of different substituents on the imidazole ring has been shown to significantly affect both antibacterial and antifungal potency .

Q & A

Q. What are the standard synthetic routes for 2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclization of trifluoromethyl-substituted precursors. For example, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (a common intermediate) is synthesized by reacting trifluoromethylated amines with α-keto esters under acidic conditions . Key intermediates are characterized using:

- IR spectroscopy : To confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl group as a singlet in ¹H NMR).

- Elemental analysis : Validates purity (e.g., %C, %H, %N within 0.3% of theoretical values) .

Q. How is the purity of this compound assessed, and what solvents are optimal for crystallization?

Purity is confirmed via HPLC (e.g., C18 column, retention time ~1.26 minutes under acidic mobile phase) and melting point analysis (sharp melting points indicate high crystallinity). Polar aprotic solvents like DMF or DMSO are effective for recrystallization due to the compound’s moderate solubility .

Q. What spectroscopic techniques are critical for structural elucidation of trifluoromethyl-substituted imidazoles?

- ¹⁹F NMR : Directly detects the trifluoromethyl group (δ ≈ -60 to -70 ppm).

- LC-MS : Confirms molecular weight (e.g., m/z 243.23 for intermediates) .

- X-ray crystallography : Resolves bond lengths and angles (SHELX software is widely used for refinement) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under varying catalytic conditions?

- Catalyst screening : Pd/C or CuI in Suzuki-Miyaura couplings improve cross-coupling efficiency for aryl-substituted derivatives .

- Solvent effects : DMF enhances nucleophilicity in cyclization steps, while THF improves regioselectivity .

- Temperature control : Reactions at 80–100°C reduce side products (e.g., hydrolysis of esters) .

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd/C, DMF, 80°C | 78 | 98 | |

| CuI, THF, 60°C | 65 | 95 |

Q. How to resolve contradictions in NMR data for trifluoromethyl-imidazole regioisomers?

- NOESY/ROESY : Differentiates between 4- and 5-substituted isomers by spatial proximity of protons.

- DFT calculations : Predicts chemical shifts and compares them to experimental data .

- HPLC-MS coupling : Separates isomers and confirms molecular ions .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., antibacterial enzymes).

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity .

- MD simulations : Assess binding stability over 100-ns trajectories .

Q. How does the trifluoromethyl group influence the compound’s stability under physiological conditions?

- Hydrolytic stability : The CF₃ group reduces ester hydrolysis rates by 40% compared to methyl groups (pH 7.4, 37°C) .

- Metabolic studies : Liver microsome assays show prolonged half-life (t₁/₂ > 6 hours) due to fluorine’s electron-withdrawing effects .

Methodological Notes

- Crystallography : Use SHELXL for refining high-resolution structures; twinned data requires SHELXD .

- Contradictory data : Combine experimental (e.g., HPLC retention times ) and computational (DFT) approaches to validate structures.

- Biological assays : Prioritize derivatives with electron-deficient aryl groups for enhanced antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.